molecular formula C14H13NO3 B1349057 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-68-4

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1349057
CAS No.: 131172-68-4
M. Wt: 243.26 g/mol
InChI Key: WXJPEJGLSPARIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a methoxyphenyl group and a vinyl group attached to the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-methoxyphenylacetic acid with a suitable pyrrole precursor under acidic or basic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce ethyl derivatives.

Scientific Research Applications

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a vinyl group and a carboxylic acid group attached to the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its similar compounds.

Properties

IUPAC Name

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPEJGLSPARIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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